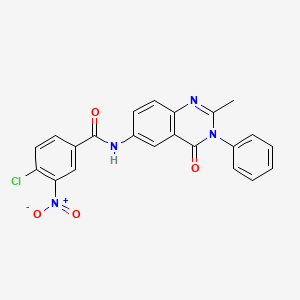

4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

One-Pot Synthesis of Quinazolinones : A study describes a simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, using sodium dithionite as a reducing agent. This method emphasizes the synthesis of heterocyclic compounds from readily available starting materials (Romero et al., 2013).

Pd-Catalyzed Synthesis of Quinazolinones : Research demonstrates a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, highlighting a novel method for constructing quinazoline derivatives in water (Hikawa et al., 2012).

Ruthenium Catalyzed Reduction of Nitroarenes : A study presents the reduction of various nitroarenes to aminoarenes using formic acid and a catalytic amount of RuCl2(PPh3)3, illustrating a method for hydrogenation of heterocyclic compounds such as quinoline and quinazoline (Watanabe et al., 1984).

Chemical Properties and Interactions

Cyclisation of o-Aminobenzamides : Research on N-Arylidene orthanilamides shows isomeric cyclisation to 2-aryl-1, 2, 3, 4-tetrahydro-4-oxoquinazolines, providing insights into the formation of heterocyclic rings containing nitrogen (Hanumanthu et al., 1976).

Intramolecular Pd-Catalysed Reactions : A study explores the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalysed cyclisations, offering a pathway to analogues of water-soluble PARP-1 inhibitors (Dhami et al., 2009).

Propiedades

IUPAC Name |

4-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-19-10-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)14-7-9-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVJSZXYCKIXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)